molecular formula C18H24BrN5OS B4365142 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365142
M. Wt: 438.4 g/mol
InChI Key: BGILPWRGHYZJCX-UHFFFAOYSA-N
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Description

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The next step involves the acylation of the brominated pyrazole with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The final step is the coupling of the acylated pyrazole with N-(2-ethylphenyl)hydrazinecarbothioamide, which can be synthesized separately through the reaction of 2-ethylphenylhydrazine with carbon disulfide and an alkylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the brominated pyrazole ring, along with the hydrazinecarbothioamide moiety, provides a versatile scaffold for further modification and application in various fields.

Properties

IUPAC Name

1-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3-(2-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN5OS/c1-5-14-8-6-7-9-15(14)20-18(26)22-21-17(25)11(2)10-24-13(4)16(19)12(3)23-24/h6-9,11H,5,10H2,1-4H3,(H,21,25)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGILPWRGHYZJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NNC(=O)C(C)CN2C(=C(C(=N2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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